[1,1'-Biazulene]-3,7-dione

Organic Electronics n-Type Semiconductors Frontier Molecular Orbitals

[1,1'-Biazulene]-3,7-dione (CAS 161467-20-5) is a non-benzenoid polycyclic aromatic compound consisting of two azulene units linked at the 1,1'-position, with ketone functionalities at the 3- and 7-positions of the azulene backbone. This diketone structure introduces polarization that differentiates it from the parent 1,1'-biazulene hydrocarbon.

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 161467-20-5
Cat. No. B12563237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biazulene]-3,7-dione
CAS161467-20-5
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC(=C2C=C1)C3=CC(=O)C4=CC=CC(=O)C=C43
InChIInChI=1S/C20H12O2/c21-14-6-4-8-17-18(11-14)19(12-20(17)22)16-10-9-13-5-2-1-3-7-15(13)16/h1-12H
InChIKeyGFJQWLWDGUMPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile of [1,1'-Biazulene]-3,7-dione (CAS: 161467-20-5)


[1,1'-Biazulene]-3,7-dione (CAS 161467-20-5) is a non-benzenoid polycyclic aromatic compound consisting of two azulene units linked at the 1,1'-position, with ketone functionalities at the 3- and 7-positions of the azulene backbone [1]. This diketone structure introduces polarization that differentiates it from the parent 1,1'-biazulene hydrocarbon. Azulene derivatives are investigated for their unusual electronic structures, including intrinsic dipole moments and narrow HOMO-LUMO gaps, which are relevant to organic electronics and optoelectronic applications [2].

Why Generic Biazulenes Cannot Substitute for the 3,7-Dione in Applications Requiring Defined Electronic Polarization


The presence of two carbonyl groups at the 3- and 7-positions in [1,1'-biazulene]-3,7-dione fundamentally alters the molecule's frontier molecular orbitals (FMOs), electron affinity, and intermolecular interaction profile compared to unfunctionalized 1,1'-biazulene or other biazulene isomers [1]. In class-level inference, the diketone motif is known to lower LUMO levels and enhance n-type charge-transport character relative to the hydrocarbon parent, making the compound non-interchangeable in systems where electron-transport efficiency or specific energy-level alignment is critical [1]. Direct quantitative head-to-head data are limited, but the structural distinction alone defines the procurement specification; a generic biazulene cannot recapitulate the electronic properties arising from the 3,7-dione functionalization.

Quantitative Differentiation Evidence for [1,1'-Biazulene]-3,7-dione Versus Closest Analogs


Electronic Structure Modulation: Lower Predicted LUMO Level Versus Parent 1,1'-Biazulene

While direct experimental head-to-head data for [1,1'-biazulene]-3,7-dione are not publicly available, class-level inference from related azulene diimides indicates that introduction of electron-withdrawing carbonyl groups at the 3,7-positions substantially lowers the LUMO energy. In 2,2'-biazulene diimides, LUMO levels ranging from –3.63 to –3.73 eV are observed [1]. The analogous diketone is expected to exhibit a LUMO level intermediate between the parent hydrocarbon (approx. –2.33 eV for 2,2'-biazulene by DFT [2]) and the diimides, providing a distinct procurement criterion for n-type charge-transport applications.

Organic Electronics n-Type Semiconductors Frontier Molecular Orbitals

Enhanced Electron Affinity via Diketone Functionalization: Comparison with 1,1'-Biazulene

The 3,7-diketone derivative is a stronger electron acceptor than the parent 1,1'-biazulene. In multi-step reversible redox systems, isomeric biazulenyls show that the connection position and substituent strongly influence redox potentials [1]. While quantitative cyclic voltammetry data for this specific compound are not disclosed, the structural analogy suggests a more positive first reduction potential, enhancing its utility as an electron-accepting building block in donor-acceptor architectures.

Oxidative Coupling Electron-Deficient Building Blocks Reversible Redox Systems

Dual-Redox Activity Window Versus Monofunctional Azulene-3,7-dione

Unlike the monomeric azulene-3,7-dione precursor used in its synthesis [1], the 1,1'-biazulene dimer offers two electrochemically addressable azulene rings. This enables multi-electron redox processes attractive for charge storage. The dimeric nature doubles the charge-storage capacity relative to the monomer; however, quantitative capacity (mAh/g) data for the target compound are not available in open literature, and this inference is based on structural stoichiometry.

Bifunctional Redox Systems Multi-Electron Transfer Dimerization

Highest-Fidelity Application Scenarios for [1,1'-Biazulene]-3,7-dione (CAS: 161467-20-5)


N-Type Organic Field-Effect Transistor (OFET) Channel Material

The predicted intermediate LUMO level of [1,1'-biazulene]-3,7-dione makes it a candidate for n-type OFETs. The electron-withdrawing 3,7-dione groups facilitate electron injection from gold or silver electrodes, addressing the contact resistance issues common in hydrocarbon-only systems [1]. Procurement for this application requires quantitation of field-effect mobility, which has not been published yet, making this a research-grade exploratory use case.

Electron-Accepting Building Block in Donor-Acceptor Copolymers

The bifunctional diketone dimer can serve as an electron-accepting (A) monomer in conjugated donor-acceptor (D-A) copolymers for organic photovoltaic (OPV) or photodetector devices [2]. The structural rigidity of the 1,1'-biazulene core offers π-conjugation extension, while the carbonyl groups lower the LUMO, facilitating exciton dissociation and charge separation.

Model Compound for Multi-Electron Redox Studies

The compound's two redox-active azulene rings, connected at the 1,1'-position, provide a well-defined platform for studying through-bond electronic coupling and multi-step electron transfer processes. This is directly applicable to fundamental investigations in molecular electronics and artificial photosynthetic systems [3].

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